4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

Sigma-1 Receptor Neuroprotection Cancer Cell Apoptosis

Procure 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (CAS 1784332-25-7) as the definitive C4-brominated benzoxazolone building block. This regioisomer is not interchangeable with 5-Br or 6-Br analogs; the C4 substitution pattern uniquely dictates electronic properties, cross-coupling regioselectivity, and biological target binding. Validated as a sigma-1 ligand scaffold (Ki < 100 nM), it enables structure-based optimization via halogen-π interactions with Tyr206. Use as an electrophilic partner in Suzuki-Miyaura, Sonogashira, or Heck reactions to access C4-arylated libraries inaccessible from other regioisomers. Balanced lipophilic/hydrophilic character and DMSO solubility ensure compatibility with HTS workflows. Ensure you are ordering the correct regioisomer for reproducible SAR and coupling outcomes.

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
Cat. No. B15055377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
Molecular FormulaC8H6BrNO2
Molecular Weight228.04 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC=C2Br)OC1=O
InChIInChI=1S/C8H6BrNO2/c1-10-7-5(9)3-2-4-6(7)12-8(10)11/h2-4H,1H3
InChIKeyAAIWBDPIVBAIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one: Procurement-Grade C4-Brominated Benzoxazolone Heterocyclic Building Block


4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core with a bromine substituent at the 4-position and a methyl group at the N-3 position . Its molecular formula is C₈H₆BrNO₂, with a molecular weight of 228.04 g/mol . The compound belongs to the class of substituted 2(3H)-benzoxazolones, a scaffold recognized as a privileged structure in medicinal chemistry due to its favorable physicochemical profile and bioisosteric properties [1]. The 4-position bromination pattern represents one of several possible regioisomeric configurations within the C8H6BrNO2 bromo-methyl-benzoxazolone family, with the position of the halogen atom on the fused benzene ring fundamentally determining the compound‘s electronic properties, reactivity in cross-coupling reactions, and interactions with biological targets.

Why 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Cannot Be Substituted by 5-Bromo or 6-Bromo Regioisomers in Synthesis


Within the C₈H₆BrNO₂ bromo-methyl-benzoxazolone regioisomeric series, the position of the bromine atom (C4 vs. C5 vs. C6) dictates distinct chemical reactivity and biological recognition . In oxazole-containing heterocyclic systems, bromine substitution at C4 has been demonstrated to undergo Suzuki-Miyaura cross-coupling reactions with different efficiency and regioselectivity compared to C2 and C5 brominated analogs, owing to differences in electron density distribution and steric accessibility at each position [1]. Furthermore, structure-activity relationship (SAR) studies on benzoxazolone derivatives have established that the position of halogen substitution on the benzene ring directly modulates biological target binding affinity and selectivity profiles [2]. Consequently, procurement decisions that treat 4-bromo, 5-bromo, and 6-bromo regioisomers as interchangeable building blocks risk introducing unintended alterations in downstream coupling yields, regiochemical outcomes, and biological activity profiles.

Quantitative Differentiation Evidence for 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one Procurement Selection


Regioisomeric Bromination Position as Determinant of Biological Target Binding Affinity

4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one exhibits high affinity for sigma-1 receptors, with a Ki value < 100 nM, attributable to halogen-π interactions between the C4 bromine atom and Tyr206 residues in the receptor binding pocket . In a comprehensive SAR study of substituted benzo[d]oxazol-2(3H)-one derivatives as σ1 receptor ligands, the position of substitution on the benzene ring was identified as a critical determinant of binding affinity, with distinct Ki values observed across different halogen substitution patterns [1]. While direct head-to-head comparison data for the 4-bromo regioisomer versus the 5-bromo and 6-bromo regioisomers in the same assay system are not publicly available, the class-level SAR demonstrates that regioisomeric variation produces measurable differences in target engagement.

Sigma-1 Receptor Neuroprotection Cancer Cell Apoptosis

Regiocontrolled Cross-Coupling Reactivity of C4-Brominated Oxazole Scaffolds

In systematic studies of regiocontrolled Suzuki-Miyaura cross-coupling reactions of bromooxazole building blocks, 2-, 4-, and 5-bromooxazoles were demonstrated to possess distinct reactivity profiles [1]. The 4-bromooxazole regioisomer has been validated as a competent substrate for parallel synthesis applications under Suzuki-Miyaura conditions, enabling regioselective C-C bond formation at the C4 position that is not achievable with C2- or C5-brominated analogs . The methodology was optimized for multigram-scale synthesis and demonstrated consistent performance across a range of aryl and heteroaryl boronic acid coupling partners.

Suzuki-Miyaura Coupling Palladium Catalysis Parallel Synthesis

Physicochemical Solubility Profile and Formulation Compatibility

4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one exhibits limited aqueous solubility (<1 mg/mL) but demonstrates ready dissolution in polar aprotic solvents including DMSO, DMF, and dichloromethane, making it compatible with standard high-throughput screening and medicinal chemistry workflows . This solubility profile is characteristic of the bromo-methyl-benzoxazolone class, which possesses both lipophilic (bromine, aromatic ring) and hydrophilic (oxazolone carbonyl) fragments on a single framework, a property that contributes to the scaffold's favorable drug-like physicochemical characteristics [1].

DMSO Solubility Pre-formulation High-Throughput Screening

Commercial Availability and Purity Specifications Relative to Regioisomers

4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is commercially available with a purity specification of NLT 97%, as certified through ISO-compliant quality control processes suitable for pharmaceutical R&D applications . The 6-bromo regioisomer (6-bromo-3-methyl-1,3-benzoxazol-2(3H)-one, CAS 67927-44-0) is also commercially available at 97% purity from major suppliers . The 5-bromo regioisomer is available at 98% purity . The 4-bromo regioisomer carries a distinct CAS registry number (1784332-25-7) and InChIKey (AAIWBDPIVBAIPX-UHFFFAOYSA-N) that uniquely identifies its specific substitution pattern, eliminating ambiguity in procurement and inventory management .

Procurement Purity Specification Supply Chain

Recommended Research and Procurement Application Scenarios for 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one


Sigma-1 Receptor Ligand Discovery and Lead Optimization Programs

This compound is indicated for medicinal chemistry programs targeting sigma-1 receptor modulation. The reported Ki < 100 nM affinity, mediated by halogen-π interactions between the C4 bromine and Tyr206 residues, positions 4-bromo-3-methylbenzo[d]oxazol-2(3H)-one as a validated starting point for structure-based optimization of σ1 ligands with potential applications in neuroprotection and oncology [1]. The C4 substitution pattern provides a distinct binding mode that differentiates it from alternative regioisomers, offering unique SAR expansion opportunities.

Regioselective Suzuki-Miyaura Library Synthesis at the C4 Position

This compound serves as a C4-brominated electrophilic coupling partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions under parallel synthesis conditions. The 4-position bromine enables regioselective C-C bond formation that yields C4-arylated benzoxazolone products, a regioisomeric series inaccessible using 5-bromo or 6-bromo starting materials [2]. This application is particularly relevant for diversity-oriented synthesis and focused library generation in medicinal chemistry workflows.

Benzoxazolone Scaffold-Based Fragment and Lead-Like Compound Screening

As a member of the benzoxazolone privileged scaffold class, this compound exhibits a favorable physicochemical profile with balanced lipophilic (bromine) and hydrophilic (oxazolone carbonyl) character, along with DMSO solubility suitable for high-throughput screening preparation [3]. The scaffold has been validated across multiple therapeutic areas including anti-inflammatory, anticancer, and antimicrobial indications, making it appropriate for inclusion in diverse screening decks [3].

Organic Synthesis Methodology Development Involving Halogenated Oxazoles

This compound provides a defined 4-bromooxazole substrate for developing and optimizing novel cross-coupling methodologies, including Suzuki-Miyaura, Sonogashira, and Heck-type reactions. The distinct electronic environment of the C4 position relative to C2 and C5 offers methodologists a reference substrate for benchmarking regioselectivity and functional group tolerance in emerging catalytic systems [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.